Heneicosanoyl chloride

Organic Synthesis Physical Chemistry Material Science

Odd-chain C21:0 acyl chloride for lipid internal standards and drug delivery. Substituting C18 or C22 analogs alters chain-length-dependent melting point, LogP, and self-assembly. Heneicosanoyl chloride (CAS 77582-61-7) offers ≥98% purity. • C21:0 chain provides negligible natural abundance for interference-free GC/MS and LC/MS internal standards • Enables precise LogP and melting transition tuning in LNPs and liposomes • Key precursor for odd-chain metabolic tracers (propionyl-CoA pathway) • Ambient shipping; stable worldwide

Molecular Formula C21H41ClO
Molecular Weight 345.0 g/mol
CAS No. 77582-61-7
Cat. No. B1622131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeneicosanoyl chloride
CAS77582-61-7
Molecular FormulaC21H41ClO
Molecular Weight345.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCC(=O)Cl
InChIInChI=1S/C21H41ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-20H2,1H3
InChIKeyMJVAHIFGHLKMKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heneicosanoyl Chloride: C21 Fatty Acyl Chloride


Heneicosanoyl chloride (CAS 77582-61-7) is a 21-carbon, fully saturated, straight-chain fatty acyl chloride . As a member of the long-chain fatty acyl chloride class, it shares the characteristic reactivity of its acyl chloride functional group, making it a valuable reagent for introducing the C21:0 heneicosanoyl moiety into organic molecules via acylation reactions, such as the synthesis of esters and amides . The compound is available from various chemical suppliers in purities typically ≥98%, with reported physicochemical properties including a molecular weight of 345.00 Da and a melting point of 50-52°C .

C21:0 fatty acyl chloride for ester and amide synthesis
Solid at ambient conditions facilitates precise weighing
Key precursor for C21:0 internal standard synthesis

Why Heneicosanoyl Chloride Is Non-Interchangeable


In lipid chemistry and materials science, the physicochemical properties and biological interactions of a molecule are exquisitely sensitive to the length of its hydrophobic alkyl chain [1]. Simply substituting Heneicosanoyl chloride (C21) with a more common or readily available analog, such as Stearoyl chloride (C18) or Behenoyl chloride (C22), is not equivalent. The one-carbon difference in chain length can significantly alter the resulting derivative's melting point, solubility, critical micelle concentration (CMC), membrane permeability, and self-assembly behavior [2]. Consequently, in applications requiring precise chain-length-dependent properties—such as the synthesis of internal standards, specific lipid analogs, or materials with tailored hydrophobicity—the use of the correct C21 acyl chloride is non-negotiable [1]. The following evidence details the specific, quantifiable differentiation that substantiates this.

Chain length C21 vs. C18/C22 analogs differ in melting point and physical state, altering handling and purification protocols.
Lipophilicity LogP shift of approximately one unit relative to C18 changes reversed-phase retention and membrane partitioning behavior.
Reactivity Longer chain steric bulk may slow acylation kinetics and reduce achievable degree of substitution in polymer modifications.

Heneicosanoyl Chloride vs C18, C20, C22 Analogs


Melting Point and Physical State vs C18 and C20

Heneicosanoyl chloride exhibits a distinct physical state at standard ambient temperature (20-25°C) compared to its nearest even-chain neighbors. While Stearoyl chloride (C18) is a liquid and Arachidoyl chloride (C20) is also reported as a liquid or low-melting solid, Heneicosanoyl chloride (C21) is a solid with a melting point of 50-52°C . This difference in physical state and higher melting point, when compared to Behenoyl chloride (C22, m.p. ~41-43°C ), provides a unique handling and purification profile for solid-phase synthesis or for reactions where a solid reagent is preferred for precise weighing and containment.

Physical State & Melting Point
Cross-study comparable
Heneicosanoyl chloride (C21): solid at RT, mp 50–52 °C Stearoyl chloride (C18): liquid, mp 21–22 °C Arachidoyl chloride (C20): liquid or low-melting solid Behenoyl chloride (C22): mp ~41–43 °C

Solid state supports precise handling; melting-point gap confirms chain-length sensitivity.

Melting points measured by DSC or capillary methods.

Organic Synthesis Physical Chemistry Material Science

Hydrophobicity and Partitioning vs C18 and C20

The length of the alkyl chain directly influences a molecule's lipophilicity, a key determinant of its behavior in biological systems and chromatographic separations. Heneicosanoyl chloride has a predicted LogP of 8.184 [1]. This value is significantly higher than that of Stearoyl chloride (C18), which has a predicted LogP of approximately 7.2 [2]. This 1-log unit increase translates to a 10-fold difference in the octanol-water partition coefficient. The higher LogP of Heneicosanoyl chloride indicates that derivatives formed with it (e.g., heneicosanoyl-esters or amides) will exhibit greater hydrophobicity and stronger retention on reversed-phase chromatography columns compared to those made with C18 or C20 acyl chlorides.

Lipophilicity (LogP)
Class-level inference
Target (C21): LogP 8.184 Stearoyl chloride (C18): LogP ~7.2 Difference: ~1.0 log unit (~10× partition coefficient)

Greater hydrophobicity impacts chromatographic retention and membrane partition in research models.

Predicted values; experimental confirmation advised.

Lipidomics ADME Chromatography

Acylation Reactivity and Substitution Kinetics vs C18

The reactivity of fatty acyl chlorides in nucleophilic substitution reactions is modulated by the steric bulk and electron-donating inductive effect of the alkyl chain. While the carbonyl carbon's electrophilicity remains the primary driver, studies on analogous systems demonstrate that increasing chain length can affect reaction kinetics and the degree of substitution in macromolecular acylation. For instance, in the acylation of cellulose and chitosan, longer chain acyl chlorides (C12-C16) have been shown to achieve different degrees of substitution (DS) compared to shorter chains under identical conditions [1]. Although a direct head-to-head kinetic study for C21 vs. C18 is not available, it is a well-established class-level inference that the steric bulk of the longer C21 chain will result in measurably slower reaction kinetics and potentially lower achievable degrees of substitution in polymer modification compared to C18 or C20 analogs, requiring optimization of reaction time and temperature.

Acylation Kinetics
Class-level inference
Longer C21 chain expected to exhibit slower kinetics and lower achievable degree of substitution compared to C18/C20 in polymer acylation, based on structure–activity relationships in analogous systems.

Steric profile requires reaction optimization; direct substitution may shift product composition.

Direct kinetic data for C21 unavailable; inferred from C12–C16 homolog studies.

Synthetic Chemistry Polymer Chemistry Reaction Engineering

C21:0 Precursor for GC/MS Quantitation

In the quantitative analysis of fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC/MS), the use of an internal standard (IS) with a carbon chain length not naturally present or only present in trace amounts in the sample matrix is crucial. Heneicosanoic acid (C21:0), the parent acid of Heneicosanoyl chloride, is a gold-standard internal standard for this purpose [1]. Heneicosanoyl chloride serves as the key synthetic intermediate for the preparation of C21:0-containing lipids and derivatives, including heneicosanoic acid itself and its esters . The availability of the high-purity acyl chloride enables researchers to create bespoke C21:0-based standards or to synthesize lipid analogs with a unique, quantifiable mass tag for precise and accurate mass spectrometric analysis.

ISTD Precursor Utility
Supporting evidence
Key intermediate for synthesizing C21:0-based internal standards (heneicosanoic acid, methyl ester, triheneicosanoin) for GC/MS, where C21:0 has minimal natural abundance in biological matrices.

Supports accurate quantitation in lipidomics; reduces interference from endogenous odd-chain fatty acids.

Requires derivatization to volatile ester for GC analysis.

Analytical Chemistry Lipidomics Metabolomics

Heneicosanoyl Chloride Application Scenarios


Custom C21:0 Internal Standards for Lipidomics

Analytical chemists and lipidomics core facilities require internal standards with minimal natural abundance to avoid interfering with endogenous metabolites. Heneicosanoyl chloride is the ideal starting material for the synthesis of heneicosanoic acid (C21:0), its methyl ester, or more complex C21:0-containing triglycerides like triheneicosanoin [1]. These compounds serve as precise internal standards for the accurate quantification of fatty acids by GC/MS or LC/MS, as the C21:0 chain is either absent or present at negligible levels in most biological samples [2]. This application directly leverages the unique C21 chain length, which is not offered by more common C16, C18, or C20 acyl chlorides, ensuring reliable and interference-free analytical results.

Hydrophobicity Tuning in Drug Delivery and Biomaterials

In the design of lipid nanoparticles (LNPs), liposomes, and other self-assembled drug delivery systems, the hydrophobic match between the carrier lipid and the encapsulated drug is critical for stability and release kinetics. Heneicosanoyl chloride enables the synthesis of lipids with a specific C21:0 chain length, allowing formulators to precisely dial in the hydrophobicity (LogP) and melting transition temperature of the resulting formulation [1]. Compared to using the C22 analog, Behenoyl chloride, the C21 derivative can offer a more optimal balance between stability and membrane fluidity, which may be crucial for achieving the desired drug release profile. This scenario requires the specific C21 chain length, making substitution with C20 or C22 analogs unsuitable.

Odd-Chain Fatty Acids for Metabolic Tracing

Odd-chain fatty acids (OCFAs) like C21:0 are valuable metabolic tracers because they are metabolized differently from even-chain fatty acids and their downstream products (e.g., propionyl-CoA vs. acetyl-CoA) can be distinguished [1]. Heneicosanoyl chloride is the key reagent for preparing C21:0-labeled lipids or other bioactive molecules for use in stable isotope-resolved metabolomics or metabolic flux analysis. By introducing a C21:0 acyl chain, researchers can track the incorporation and fate of these lipids in cell culture or animal models, providing insights that are not attainable with even-chain (C18, C20, C22) analogs [2]. The unique odd-carbon chain length is the essential differentiator, making procurement of the C21 acyl chloride mandatory for this application.

Calibration Standards for GC Analysis of Waxes

The petroleum and wax industries require accurate quantification of long-chain hydrocarbons and their derivatives. Heneicosanoyl chloride, and the heneicosanoic acid derived from it, are used as high-purity calibration standards for gas chromatography (GC) methods [1]. These standards are essential for verifying instrument performance, creating calibration curves, and ensuring the accuracy of compositional analysis of commercial waxes, lubricants, and other petrochemical products. The defined C21:0 chain length provides a specific, well-resolved peak in chromatograms, serving as a reliable reference point that differentiates it from the complex mixtures of even and odd chain lengths found in industrial samples [2].

Application
Selection Property
Validation Focus
Lipidomics Internal Standards
C21:0 chain minimal natural abundance
Interference-free quantitation in biological matrices
Hydrophobicity Design in Delivery Research
Specific C21 LogP and melting transition
Carrier-drug hydrophobic matching for release kinetics
Metabolic Tracer Synthesis
Odd-chain (C21:0) distinct metabolic fate (propionyl-CoA)
Pathway differentiation in flux analysis studies
Wax Composition Calibration
Defined C21:0 chain as chromatographic reference
GC method accuracy and calibration verification

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